(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide
Description
(Z)-N-(4-(3,4-Dimethylphenyl)-3-Morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a thiazole-derived compound characterized by a thiazol-2(3H)-ylidene core. Key structural features include:
- Morpholino group at position 3, which may improve solubility and modulate receptor-binding interactions due to its polar, non-ionic nature.
- 2-Methoxyaniline moiety attached via an imine bond, contributing to electronic effects and stereochemical rigidity.
- Z-configuration, which stabilizes the molecular geometry and influences biological activity.
- Hydrobromide salt, improving aqueous solubility and bioavailability compared to the free base form .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-8-9-18(14-17(16)2)20-15-28-22(25(20)24-10-12-27-13-11-24)23-19-6-4-5-7-21(19)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYJJGXOJPPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features, including a morpholine ring and a thiazole moiety, contribute to its diverse biological interactions.
Molecular Structure and Properties
The molecular formula of this compound is C18H22BrN3OS, with a molecular weight of approximately 416.35 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrN3OS |
| Molecular Weight | 416.35 g/mol |
| CAS Number | 610764-96-0 |
The compound's configuration at the double bond between the aniline and thiazole groups influences its biological activity and chemical reactivity.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that similar compounds may exhibit significant biological activities through various mechanisms such as:
- Inhibition of Enzymatic Activity: Compounds with thiazole rings often inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The morpholine moiety may interact with neurotransmitter receptors, potentially influencing neurotransmission.
- Antioxidant Activity: The presence of methoxy groups can enhance the compound's ability to scavenge free radicals.
Biological Activity
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties: Thiazole compounds have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Activity: Some derivatives have shown potential in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects: Certain compounds within this class have been studied for their ability to reduce inflammation markers.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, showing that modifications in the morpholine and thiazole structures significantly enhanced their anticancer properties. The IC50 values indicated potent activity against breast cancer cell lines (MCF-7) .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various thiazole derivatives, including those structurally similar to our compound. Results indicated broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Research Findings
Recent studies have utilized computational methods such as molecular docking to predict the binding affinity of this compound to various biological targets. These predictions suggest promising interactions with key enzymes involved in cancer progression and microbial resistance.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | Protein Kinase B | -8.5 |
| Similar Thiazole Derivative | Cyclooxygenase-2 | -7.9 |
Chemical Reactions Analysis
Electrophilic Substitution at the Methoxyaniline Group
The 2-methoxyaniline moiety can undergo electrophilic aromatic substitution (EAS) reactions due to the electron-donating methoxy (-OCH₃) group. Key reactions include:
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Bromination/Chlorination : Halogenation may occur at the ortho/para positions relative to the methoxy group. For example, 4-methoxyaniline derivatives react with bromine in acetic acid to yield mono- or dihalogenated products .
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Nitration : Nitration under acidic conditions (HNO₃/H₂SO₄) typically targets the para position of the methoxy group, though steric effects from the thiazole-morpholine system may alter regioselectivity .
Acid-Base Reactions Involving the Hydrobromide Salt
The hydrobromic acid counterion influences solubility and reactivity:
-
Neutralization : Treatment with a base (e.g., NaOH) would deprotonate the compound, releasing free base and forming NaBr.
-
Stability : The hydrobromide salt enhances stability in polar solvents (e.g., water, methanol) but may decompose under strong alkaline or oxidative conditions .
Ring-Opening Reactions of the Morpholine Moiety
The morpholine ring can undergo acid-catalyzed hydrolysis or ring-opening under harsh conditions:
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Hydrolysis : In concentrated HCl or HBr, the morpholine oxygen may protonate, leading to ring cleavage and formation of a diol intermediate .
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Alkylation : Reaction with alkyl halides could open the morpholine ring, forming secondary amines .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of similar compounds indicates decomposition temperatures above 200°C. The hydrobromide salt may decompose exothermically under oxidative conditions, releasing HBr gas .
Thermal Data for Analogous Compounds :
| Compound | Decomposition Temperature | Conditions | Source |
|---|---|---|---|
| (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide | 215°C | Air atmosphere |
Catalytic and Biological Reactivity
Though not directly studied for this compound, structurally related morpholinothiazoles exhibit:
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Metal Coordination : The thiazole nitrogen and morpholine oxygen can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
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Enzyme Inhibition : Similar compounds inhibit kinases and proteases via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the thiazole ring .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
N-[4-(4-Methoxyphenyl)-Thiazol-2-Yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-Yl)-Hydrazine Hydrobromide
- Core Structure : Thiazolyl group.
- Substituents : 4-Methoxyphenyl at position 4; tetrahydro-azepin-yl at N1.
- Key Features : Hydrobromide salt enhances solubility; demonstrated cardioprotective activity by reducing smooth muscle contractility under hypoxia, outperforming Levocarnitine and Mildronate in preclinical studies .
- Comparison: The target compound replaces the azepin-yl group with a morpholino moiety, which may alter pharmacokinetics (e.g., prolonged half-life) and receptor affinity.
(Z)-N-(3-Methyl-4-Phenylthiazol-2(3H)-Ylidene)Aniline Hydrobromide
- Core Structure : Thiazol-2(3H)-ylidene.
- Substituents : 3-Methyl and 4-phenyl groups.
- Key Features: Z-configuration stabilizes the imine bond; hydrobromide salt improves stability. No explicit pharmacological data available .
Bis(Morpholino-1,3,5-Triazine) Derivatives
- Core Structure: Triazine ring with morpholino substituents.
- Key Features: Morpholino groups enhance solubility and binding to kinases or other enzymes. Used in anticancer and anti-inflammatory research .
- Comparison: While structurally distinct (triazine vs. thiazole), shared morpholino groups suggest overlapping strategies in optimizing solubility and target engagement.
Pharmacological and Physicochemical Comparison
| Parameter | Target Compound | N-[4-(4-Methoxyphenyl)-Thiazol-2-Yl]-... Hydrobromide | (Z)-N-(3-Methyl-4-Phenylthiazol-... Hydrobromide |
|---|---|---|---|
| Core Structure | Thiazol-2(3H)-ylidene | Thiazolyl | Thiazol-2(3H)-ylidene |
| Key Substituents | 3-Morpholino, 4-(3,4-dimethylphenyl), 2-methoxyaniline | 4-Methoxyphenyl, tetrahydro-azepin-yl | 3-Methyl, 4-phenyl |
| Salt Form | Hydrobromide | Hydrobromide | Hydrobromide |
| Solubility | High (inferred from salt form) | High (explicitly reported) | Moderate-High (inferred) |
| Biological Activity | Not reported (inferred cardioprotective potential) | Cardioprotective (superior to Levocarnitine) | Not reported |
| Structural Advantages | Morpholino enhances solubility; dimethylphenyl increases lipophilicity | Azepin-yl may improve CNS penetration | Simpler structure for synthetic accessibility |
Key Research Findings from Analogues
Hydrobromide Salts : Improve bioavailability and stability across thiazole derivatives, as seen in both the target compound and N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... hydrobromide .
Morpholino vs.
Z-Configuration : Critical for maintaining planar geometry in thiazole derivatives, optimizing interactions with biological targets .
Q & A
Basic: What are the standard synthetic routes for (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide?
Methodological Answer:
The compound is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones. Key steps include:
Condensation : Reacting 3,4-dimethylphenyl-substituted thioureas with morpholine-containing α-bromo ketones to form the thiazole core .
Hydrazone Formation : Introducing the 2-methoxyaniline moiety via hydrazone linkage under acidic conditions, ensuring stereochemical control for the (Z)-configuration .
Salt Formation : Precipitation as the hydrobromide salt using HBr in ethanol .
Validation : Purity is confirmed by melting point analysis, NMR (e.g., ¹H NMR signals at δ 2.25–2.30 ppm for dimethyl groups), and mass spectrometry (e.g., [M+H]+ at m/z ~470) .
Basic: How is structural integrity confirmed for this compound?
Methodological Answer:
Structural validation employs:
¹H/¹³C NMR : Assignments for the thiazole ring (δ 6.8–7.2 ppm for aromatic protons), morpholine (δ 3.4–3.7 ppm for CH₂-O), and methoxy group (δ 3.8 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., experimental vs. calculated m/z within ±0.001 Da) .
FT-IR : Bands at ~1650 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O of methoxy group) .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Yield optimization strategies include:
Catalyst Screening : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, improving yields from ~65% to >80% .
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for hydrazone formation compared to ethanol .
Temperature Control : Maintaining 60–70°C during condensation prevents side reactions (e.g., over-oxidation) .
Data Note : Yields for analogous thiazoles vary from 67% to 75% under optimized conditions .
Advanced: What methodologies resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., cardioprotective efficacy vs. reference drugs) are addressed by:
Model Standardization : Using consistent in vitro hypoxia models (e.g., isolated rat heart assays) to compare contractile response reductions .
Purity Assessment : HPLC analysis (e.g., Chromolith® columns) to rule out impurities affecting activity .
Dose-Response Curves : EC₅₀ comparisons across studies (e.g., 10 µM vs. 25 µM for Levocarnitine) clarify potency differences .
Advanced: How do substituent modifications impact pharmacological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
3,4-Dimethylphenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.2 vs. ~2.5 for unsubstituted analogs) .
Morpholine Ring : Increases solubility via hydrogen bonding, critical for in vivo efficacy .
Methoxy Group : Electron-donating effects stabilize the hydrazone linkage, reducing metabolic degradation .
Experimental Design : Analog synthesis (e.g., replacing morpholine with piperidine) and comparative bioassays .
Advanced: How are spectroscopic discrepancies resolved between experimental and theoretical data?
Methodological Answer:
Discrepancies in NMR/UV-Vis data are analyzed via:
DFT Calculations : Comparing computed (B3LYP/6-311+G(d,p)) vs. experimental ¹H NMR shifts (e.g., δ 7.1 ppm for thiazole protons) to validate tautomeric forms .
Solvent Effects : Accounting for DMSO-d₆ vs. gas-phase calculations in UV-Vis λₘₐₓ predictions (e.g., 320 nm vs. 310 nm) .
Advanced: What strategies transition primary pharmacological screening to mechanistic studies?
Methodological Answer:
Target Identification : Kinase profiling assays (e.g., Pfmrk inhibitors) to identify molecular targets .
Metabolic Stability : Liver microsome assays (e.g., t₁/₂ > 60 min indicates suitability for in vivo studies) .
Mechanistic Probes : Fluorescent derivatives for cellular uptake tracking (e.g., confocal microscopy in cardiomyocytes) .
Basic: What analytical techniques assess purity and stability?
Methodological Answer:
HPLC : Purospher® STAR columns (C18, 5 µm) with UV detection at 254 nm; retention time ~8.2 min .
Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitored over 14 days .
Advanced: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
Chiral Auxiliaries : Use of (R)- or (S)-configured intermediates to enforce (Z)-geometry .
X-ray Crystallography : Single-crystal analysis confirms spatial arrangement of substituents (e.g., dihedral angle < 10° between thiazole and aniline planes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
